3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities. The presence of the piperidine ring adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often require heating under reflux with suitable solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
Pyridazin-3(2H)-one: Known for its diverse pharmacological activities.
6-(3-Methylpiperidin-1-yl)pyridazine: Shares structural similarities and potential biological activities.
Uniqueness
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is unique due to its specific combination of the piperidine and pyridazine rings, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives .
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C13H20N4/c1-10-3-2-6-17(9-10)13-7-11-8-14-5-4-12(11)15-16-13/h7,10,14H,2-6,8-9H2,1H3 |
InChI Key |
ZKSKDVWUHIDFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NN=C3CCNCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.